REACTION_SMILES
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[CH3:24][C:25]#[N:26].[CH:16]([c:17]1[cH:18][cH:19][cH:20][o:21]1)=[O:22].[CH:1]([CH3:2])([CH3:3])[c:4]1[cH:5][cH:6][c:7]([NH2:8])[cH:9][cH:10]1.[ClH:11].[N:12]([O-:13])=[O:14].[Na+:15].[OH2:23]>>[CH:1]([CH3:2])([CH3:3])[c:4]1[cH:5][cH:6][c:7](-[c:20]2[cH:19][cH:18][c:17]([CH:16]=[O:22])[o:21]2)[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccco1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)c1ccc(N)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=N[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(C)c1ccc(-c2ccc(C=O)o2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |